BENGHE Foundational & Exploratory

Check Availability & Pricing

Tyr-ACTH (4-9) Receptor Binding Affinity: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tyr-ACTH (4-9)

Cat. No.: B8260325

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the receptor binding affinity of the
adrenocorticotropic hormone (ACTH) fragment, Tyr-ACTH (4-9), and related analogues. While
direct, quantitative binding data for Tyr-ACTH (4-9) is scarce in publicly available literature, this
document summarizes the broader context of ACTH fragment interactions with the
melanocortin receptor (MCR) family, details relevant experimental methodologies, and explores
the current understanding of the unique pharmacological profile of ACTH(4-9) analogues.

Introduction to ACTH Fragments and Melanocortin
Receptors

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the
pituitary gland.[1] Beyond its primary role in stimulating cortisol production via the melanocortin
2 receptor (MC2R) in the adrenal cortex, ACTH and its fragments interact with four other
melanocortin receptor subtypes (MC1R, MC3R, MC4R, and MC5R).[2][3] These receptors are
G-protein coupled receptors (GPCRSs) that mediate a wide range of physiological processes,
including pigmentation, energy homeostasis, and sexual function.[4]

The ACTH(4-9) fragment, and its analogue ORG 2766, have garnered interest for their
neurotrophic and neuroprotective effects, seemingly independent of the classic steroidogenic
pathway.[5][6] However, studies suggest that these shorter fragments, including ORG 2766,
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exhibit little to no binding affinity for the known melanocortin receptors, indicating they may act

through a yet-to-be-identified receptor or an alternative signaling mechanism.[6][7]

Quantitative Binding Affinity Data

A comprehensive literature review reveals a lack of specific high-affinity binding data for the

Tyr-ACTH (4-9) fragment at the cloned melanocortin receptors. However, the binding

characteristics of the parent molecule, ACTH, and its more extensively studied fragments

provide essential context. The following table summarizes the binding affinities of various

melanocortin peptides, highlighting the general non-selectivity of ACTH for MC1R, MC3R,

MC4R, and MC5R.

Ligand

Receptor Subtype

Binding Affinity (Ki, Functional Activity

nM) (EC50, nM)

o-MSH hMC1R High Potent Agonist
hMC3R Moderate Agonist
hMC4R Lower Agonist
hMC5R Lowest Agonist
ACTH(1-39) hMC1R Binds Agonist
HMC3R Binds (>10-fold higher Agonist

than MC4R)
hMC4R Binds Agonist
hMC5R Binds Agonist
NDP-a-MSH hMC3R
NDPhe’-ACTH hMC3R Binds Agonist
hMC4R Binds Agonist
ORG 2766 (ACTH(4- No significant affinity
9) analogue) MCRs reported
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h indicates human receptor. Data is compiled from multiple sources and experimental
conditions may vary.[2][8]

The available data suggests that while longer ACTH fragments share binding sites with a-MSH
on MC1R, MC3R, MC4R, and MC5R, the shorter ACTH(4-9) analogues like ORG 2766 do not
seem to interact with these receptors with high affinity.[2][6] This has led to the hypothesis that
the neurotrophic effects of these peptides may be mediated by a distinct, unidentified receptor
system.[6]

Experimental Protocols

The determination of receptor binding affinity and functional activity of ligands like Tyr-ACTH
(4-9) primarily relies on in vitro assays using cell lines engineered to express specific receptor
subtypes.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound by measuring its ability to displace a
known radiolabeled ligand from its receptor.

Methodology:

e Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells
are stably transfected to express the human melanocortin receptor of interest (e.g., MC1R,
MC3R, MC4R, or MC5R).

o Membrane Preparation: Cultured cells are harvested, and the cell membranes are isolated
through homogenization and centrifugation. The resulting membrane preparations are
suspended in a suitable binding buffer.

e Assay Setup: In a multi-well plate format, a constant concentration of a radiolabeled
melanocortin agonist, typically [*2°1]-[Nle*,D-Phe’]-a-MSH, is incubated with the cell
membranes.

o Competitive Displacement: Increasing concentrations of the unlabeled test compound (e.g.,
Tyr-ACTH (4-9)) are added to compete for binding with the radioligand.
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Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium.
The bound and free radioligand are then separated, typically by rapid filtration through glass
fiber filters.

Quantification: The amount of radioactivity trapped on the filters, representing the bound
radioligand, is measured using a gamma counter.[5][9]

Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand is determined and denoted as the IC50 value. The binding affinity
(Ki) can then be calculated using the Cheng-Prusoff equation.[5]

Functional cAMP Accumulation Assay

This assay measures the ability of an agonist to activate Gs-coupled melanocortin receptors

and stimulate the production of the second messenger cyclic AMP (CAMP).

Methodology:

Cell Culture: Cells expressing the melanocortin receptor subtype of interest are seeded in
multi-well plates and grown to a suitable confluency.

Compound Treatment: The cells are treated with varying concentrations of the test agonist.

cAMP Stimulation: Following incubation with the test compound, the intracellular cAMP
levels are measured. This is often done using commercially available kits based on principles
like enzyme-linked immunosorbent assay (ELISA) or luminescence.[10][11]

Data Analysis: The concentration of the agonist that produces 50% of the maximal response
is determined as the EC50 value, which is a measure of the compound's potency.

Visualization of Pathways and Workflows
Melanocortin Receptor Signaling Pathway

The canonical signaling pathway for melanocortin receptors (MC1R, MC3R, MC4R, and

MC5R), as well as the ACTH-specific MC2R, involves the activation of a stimulatory G-protein

(Gs), which in turn activates adenylyl cyclase to produce cAMP.[1][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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